molecular formula C5H9BrO B13473721 rac-(1R,2R)-1-bromo-2-ethoxycyclopropane

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane

Cat. No.: B13473721
M. Wt: 165.03 g/mol
InChI Key: ZWWCCVSLTYAXLH-RFZPGFLSSA-N
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Description

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane is a chiral compound with a cyclopropane ring substituted with a bromine atom and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an ethoxy-substituted alkene with a brominating agent under controlled conditions. The reaction may involve the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-cyclopropane derivative, while oxidation can produce an ethoxycyclopropane carboxylic acid .

Scientific Research Applications

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane involves its interaction with specific molecular targets. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strained structure can also play a role in its reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethoxy group on the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclopropane

InChI

InChI=1S/C5H9BrO/c1-2-7-5-3-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

ZWWCCVSLTYAXLH-RFZPGFLSSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]1Br

Canonical SMILES

CCOC1CC1Br

Origin of Product

United States

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